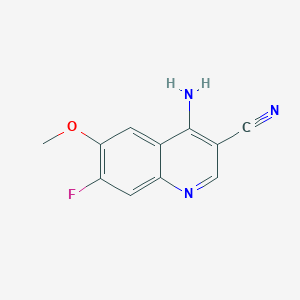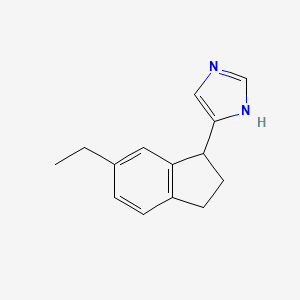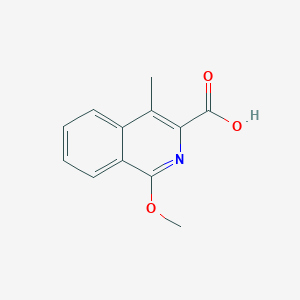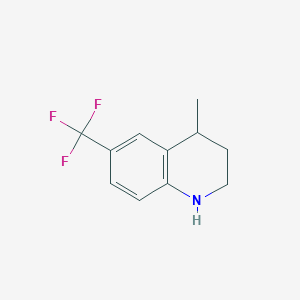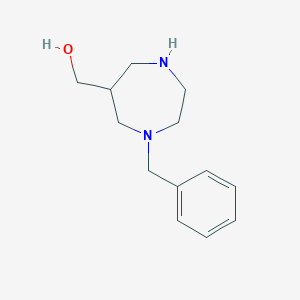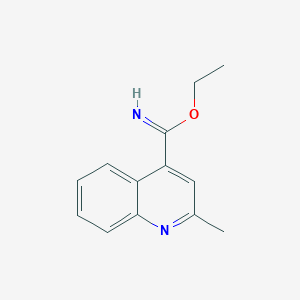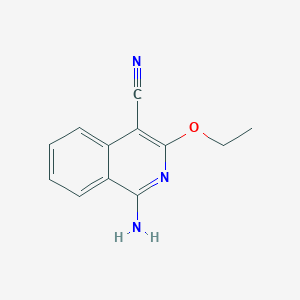
Guanidine, (4,7-dimethyl-2-quinolinyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4,7-Dimethylquinolin-2-yl)guanidine is a chemical compound with the molecular formula C12H14N4 It is a derivative of guanidine, featuring a quinoline ring substituted with two methyl groups at positions 4 and 7
準備方法
The synthesis of 1-(4,7-Dimethylquinolin-2-yl)guanidine typically involves the reaction of 4,7-dimethylquinoline with guanidine derivatives. One common method is the reaction of 4,7-dimethylquinoline with S-methylisothiourea under basic conditions to yield the desired guanidine compound . This method is favored due to its efficiency and the relatively mild reaction conditions required.
化学反応の分析
1-(4,7-Dimethylquinolin-2-yl)guanidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially yielding reduced quinoline derivatives.
Substitution: Nucleophilic substitution reactions can occur at the guanidine moiety, where nucleophiles such as amines or thiols can replace one of the nitrogen atoms, forming substituted guanidines.
Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed depend on the specific reaction and conditions employed.
科学的研究の応用
1-(4,7-Dimethylquinolin-2-yl)guanidine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: This compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where guanidine derivatives have shown efficacy.
Industry: It may be used in the development of new materials or as a catalyst in various industrial processes.
作用機序
The mechanism of action of 1-(4,7-Dimethylquinolin-2-yl)guanidine involves its interaction with specific molecular targets. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets are still under investigation, but it is believed that the compound’s guanidine moiety plays a crucial role in its biological effects .
類似化合物との比較
1-(4,7-Dimethylquinolin-2-yl)guanidine can be compared to other guanidine derivatives, such as:
1-(4,6,7-Trimethylquinazolin-2-yl)guanidine: This compound has an additional methyl group and a different ring structure, which may affect its reactivity and biological activity.
1-(4,7-Dimethylquinazolin-2-yl)guanidine: Similar in structure but with a quinazoline ring instead of quinoline, leading to different chemical and biological properties.
特性
CAS番号 |
503612-31-5 |
|---|---|
分子式 |
C12H14N4 |
分子量 |
214.27 g/mol |
IUPAC名 |
2-(4,7-dimethylquinolin-2-yl)guanidine |
InChI |
InChI=1S/C12H14N4/c1-7-3-4-9-8(2)6-11(16-12(13)14)15-10(9)5-7/h3-6H,1-2H3,(H4,13,14,15,16) |
InChIキー |
CWLWAXGJSWYVAA-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(C=C1)C(=CC(=N2)N=C(N)N)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


